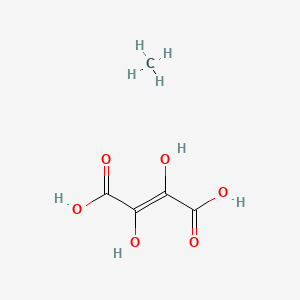

Dihydroxyfumaric acid (hydrate)

Description

Significance in Contemporary Chemical Research

Dihydroxyfumaric acid is a subject of ongoing research for its potential applications in diverse fields. Its antioxidant properties make it a compound of interest for protecting against diseases related to oxidative stress. ontosight.ai The ene-diol fragment within its structure gives it the ability to effectively scavenge free radicals, similar to ascorbic acid. researchgate.net This has led to investigations into its use as an antioxidant in various industries, including food and wine. researchgate.netigi-global.com

In the realm of organic synthesis, derivatives of dihydroxyfumaric acid, such as its dimethyl ester, serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and other organic compounds. ontosight.ai While the diester derivative has been primarily utilized as an electrophile, the nucleophilic reactivity of the ene-diol moiety remains a less explored area with potential for new synthetic applications. researchgate.netselleckchem.com Furthermore, computational chemistry has been employed to understand the isomerism, tautomerism, and reactivity of dihydroxyfumaric acid and its derivatives, providing theoretical explanations for experimental findings. igi-global.comresearchgate.net

Historical Perspectives on Dihydroxyfumaric Acid Investigations

Early research on dihydroxyfumaric acid focused on its fundamental chemical properties and reactions. For instance, studies in the mid-20th century investigated its chemistry, laying the groundwork for future explorations. acs.org Subsequent research delved into the kinetics of its decarboxylation in aqueous solutions, revealing that the monoanion is the reactive species in this process. researchgate.net The pH-dependent tautomeric equilibrium of dihydroxyfumaric acid has also been a subject of study, with findings indicating it exists in a completely enolized form in aqueous solution and as the keto form in alkaline conditions. researchgate.net Over the years, interest has expanded to its role in biological systems and prebiotic chemistry models. igi-global.com

Overview of Key Research Domains

The investigation of dihydroxyfumaric acid spans several key research areas:

Antioxidant and Antiradical Activity: A significant portion of research focuses on the antioxidant capabilities of dihydroxyfumaric acid and its derivatives. researchgate.netigi-global.com Studies have evaluated its effectiveness in scavenging radicals like DPPH and ABTS. researchgate.netigi-global.com

Organic Synthesis: The use of dihydroxyfumaric acid and its esters as building blocks for more complex molecules is a major area of investigation. researchgate.netontosight.ai This includes the synthesis of new derivatives to explore structure-property relationships. researchgate.net

Prebiotic Chemistry: Dihydroxyfumaric acid is studied as a potential precursor in the formation of sugars under prebiotic conditions, contributing to models of the origin of life. igi-global.comacs.org

Computational Chemistry: Theoretical studies are employed to gain insights into the molecule's structure, reactivity, and the mechanisms of its reactions. igi-global.comresearchgate.net This includes calculations of global and local reactivity indices. researchgate.net

Biochemical Research: Due to its antioxidant properties and role as a metabolite, dihydroxyfumaric acid is of interest in biochemistry and medical research, with potential applications in areas like neuroprotection. ontosight.aiselleckchem.com

Data on Dihydroxyfumaric Acid

| Property | Value | Source |

| IUPAC Name | (2E)-2,3-dihydroxybut-2-enedioic acid | nih.govebi.ac.uk |

| Molecular Formula | C4H4O6 | nih.govscbt.com |

| Molecular Weight | 148.07 g/mol (anhydrous basis) | nih.govsigmaaldrich.com |

| CAS Number (Hydrate) | 199926-38-0 | scbt.comsigmaaldrich.com |

| Melting Point | 156 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

Research Findings on Dihydroxyfumaric Acid and its Derivatives

| Research Area | Key Findings | References |

| Antioxidant Activity | Dihydroxyfumaric acid demonstrates significant radical scavenging activity, comparable in some aspects to ascorbic acid. Each mole can cleave two moles of the DPPH• radical. | igi-global.com |

| Reaction Kinetics | The decarboxylation of dihydroxyfumaric acid proceeds in two steps, with the monoanion being the active species. The rate constant for the reaction of the enol form with hydroxide (B78521) ions to form the keto form is 2.9 l⁻¹ mole sec⁻¹ at 25°C. | researchgate.net |

| Tautomerism | In aqueous solution, dihydroxyfumaric acid is completely in its enol form, while in alkaline solution, it exists almost exclusively as the keto form. | researchgate.net |

| Organic Synthesis | The dimethyl ester of dihydroxyfumaric acid is a versatile intermediate for synthesizing pharmaceuticals and agrochemicals. | ontosight.ai |

| Prebiotic Chemistry | The self-condensation of dihydroxyfumaric acid in water has been shown to be a potential route to the formation of sugars. | acs.org |

Structure

2D Structure

Properties

Molecular Formula |

C5H8O6 |

|---|---|

Molecular Weight |

164.11 g/mol |

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;methane |

InChI |

InChI=1S/C4H4O6.CH4/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H4/b2-1+; |

InChI Key |

AEZLZZHKELJGIA-TYYBGVCCSA-N |

Isomeric SMILES |

C.C(=C(/C(=O)O)\O)(\C(=O)O)/O |

Canonical SMILES |

C.C(=C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Spectroscopic Probes of Solution-Phase Tautomerism and Equilibrium

The behavior of dihydroxyfumaric acid in solution is characterized by a dynamic equilibrium between its enol and keto tautomeric forms. Spectroscopic methods are pivotal in elucidating the nature of these tautomers and the influence of the solvent environment on their relative populations.

Ultraviolet Spectroscopic Studies of Enol-Keto Tautomeric Forms in Aqueous and Alkaline Media

Ultraviolet (UV) spectroscopy is a valuable tool for investigating keto-enol tautomerism. The electronic transitions associated with the keto and enol forms typically occur at different wavelengths, allowing for their differentiation in solution. The enol form, with its extended conjugation, generally absorbs at longer wavelengths compared to the keto form.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Intermediates and Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules in solution, providing information on the connectivity and chemical environment of atoms. For dihydroxyfumaric acid, both ¹H and ¹³C NMR would be instrumental in identifying and quantifying the different tautomeric forms present in a given solvent.

Detailed ¹H and ¹³C NMR spectroscopic data for the intermediates and reaction products of dihydroxyfumaric acid are not extensively documented in the available literature. However, the general approach to studying its tautomerism by NMR would involve the identification of distinct signals for the protons and carbons in the enol and keto forms. For instance, the vinylic proton of the enol form would have a characteristic chemical shift, which would be absent in the keto form. Similarly, the carbon signals for the C=C double bond in the enol and the C=O and C-C single bonds in the keto form would appear at different chemical shifts, allowing for their unambiguous assignment.

Solid-State Structural Determination

The definitive three-dimensional arrangement of dihydroxyfumaric acid in the solid state has been elucidated through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis of Dihydroxyfumaric Acid Dihydrate

A comprehensive single-crystal X-ray diffraction study of dihydroxyfumaric acid dihydrate has provided precise details of its molecular and crystal structure. iucr.org

The crystallographic analysis revealed that dihydroxyfumaric acid dihydrate (C₄H₄O₆·2H₂O) crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The unit cell contains two centrosymmetric molecules. iucr.org

| Crystallographic Parameter | Value iucr.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.40 Å |

| b | 13.03 Å |

| c | 5.34 Å |

| β | 126.5° |

| Molecules per unit cell (Z) | 2 |

| Observed Density | 1.715 g/cm³ |

| Calculated Density | 1.708 g/cm³ |

Table 1: Crystallographic data for dihydroxyfumaric acid dihydrate.

In the crystalline state, the dihydroxyfumaric acid molecule adopts a trans configuration and is nearly planar. iucr.org The molecules are organized in sheets, with adjacent sheets separated by a distance of 1.60 Å. iucr.org The stability of the crystal structure is maintained through a network of hydrogen bonds. The water molecules are situated between the layers of dihydroxyfumaric acid molecules, forming cross-links through hydrogen bonds with the oxygen atoms of the carboxylic acid groups of molecules in adjacent layers. iucr.org The hydrogen bond distances were reported to be 2.56 Å and 2.85 Å. iucr.org

Hydrogen Bonding Networks and Intermolecular Interactions in the Hydrate (B1144303) Structure

In the hydrate structure, the carboxylic acid groups and the hydroxyl groups of the dihydroxyfumaric acid molecule are the primary participants in hydrogen bonding. Water molecules act as bridges, connecting different dihydroxyfumaric acid molecules through O-H···O interactions. frontiersin.org These interactions can create various supramolecular motifs, such as chains or sheets, which then stack to form the three-dimensional crystal structure. mdpi.com The analysis of these networks often reveals specific, repeating patterns of hydrogen bonds known as synthons. mdpi.com The presence of water can significantly alter these synthons compared to the anhydrous crystal, sometimes leading to entirely different packing arrangements. mdpi.comcardiff.ac.uk The strength and geometry of these hydrogen bonds are critical for the stability of the hydrated crystal. rsc.org

Structural Analysis of Coordination Polymers Involving Dihydroxyfumarate Ligands

Dihydroxyfumarate, the dianion of dihydroxyfumaric acid, is an effective ligand for the construction of coordination polymers. mdpi.comresearchgate.net These polymers are self-assembled structures of metal ions linked by organic ligands, forming one-, two-, or three-dimensional networks. nih.govelsevierpure.com The dihydroxyfumarate ligand is particularly interesting because its carboxylate and hydroxyl groups can coordinate to metal centers in various modes, including monodentate, bidentate (chelating or bridging), and even more complex bridging fashions.

The structural diversity of coordination polymers containing dihydroxyfumarate is vast. mdpi.com The final architecture depends on several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the reaction conditions such as solvent and temperature. nih.gov For instance, different metal ions can lead to the formation of zigzag chains, layered structures, or complex three-dimensional frameworks. researchgate.net The flexibility of the dihydroxyfumarate ligand allows it to adapt to the coordination preferences of various metal cations, resulting in a rich variety of topological networks. mdpi.com

Theoretical Studies on Isomerism and Conformation

Theoretical methods, particularly Density Functional Theory (DFT), have proven invaluable in understanding the isomerism and conformational landscape of dihydroxyfumaric acid. These computational approaches allow for the detailed investigation of molecular structures and their relative energies, providing insights that can be difficult to obtain through experimental methods alone. nih.gov

Density Functional Theory (DFT) Investigations of Isomerism and Tautomerism

DFT calculations have been employed to explore the various isomers and tautomers of dihydroxyfumaric acid. nih.govubbcluj.ro Tautomerism, the interconversion of isomers that differ in the position of a proton, is a key feature of this molecule due to the presence of both keto and enol forms. frontiersin.orgnih.gov DFT studies can predict the geometries and relative stabilities of these different forms. nih.gov

Research has shown that dihydroxyfumaric acid can exist in multiple isomeric forms, including several enediol and keto structures. ubbcluj.ro DFT calculations at the B3LYP/6-311++G(2df,2p) level of theory have identified 45 different isomers, comprising 22 enediol and 23 keto forms. ubbcluj.ro The calculations reveal that the interconversion between these forms can occur through proton transfer or internal rotation, with distinct energy barriers for each pathway. ubbcluj.ro The surrounding medium, such as a solvent, can also significantly influence the relative stability of the tautomers. mdpi.com

Computational Assessment of Relative Energies of Enol and Keto Forms

Computational studies have been crucial in determining the relative energies of the enol and keto tautomers of dihydroxyfumaric acid, providing a quantitative measure of their stability. orientjchem.orgresearchgate.net These calculations consistently show that the enol form is generally more stable than the keto form, although the energy difference can be influenced by the specific isomer and the surrounding environment (gas phase vs. solvent). ubbcluj.rofrontiersin.org

For example, DFT calculations have shown that in the gas phase, three enediol structures (E1, E2, and E3) account for over 99.9% of the dihydroxyfumaric acid population, with the E1 isomer being the most abundant at 87.4%. ubbcluj.ro In an aqueous medium, the relative abundances shift, with the E2 isomer becoming slightly more prevalent than E1. ubbcluj.ro The energy barriers for the conversion between the more stable enol forms and the keto forms are substantial, typically in the range of 230–310 kJ/mol in the gas phase. ubbcluj.ro These barriers are lowered by 50-80 kJ/mol in water, indicating that the solvent facilitates the tautomerization process. ubbcluj.ronih.gov The stability of different tautomers is a critical factor in understanding the reactivity and potential biological activity of the compound. southampton.ac.ukresearchgate.netnih.gov

Table 1: Relative Abundance of the Three Most Stable Enediol Isomers of Dihydroxyfumaric Acid in Gas Phase and Water

Data sourced from DFT calculations at the B3LYP/6-311++G(2df,2p) level of theory. ubbcluj.ro

| Isomer | Relative Abundance in Gas Phase (%) | Relative Abundance in Aqueous Medium (%) |

| E1 | 87.4 | 31.8 |

| E2 | 10.98 | 38.4 |

| E3 | 1.4 | 27.1 |

Table 2: Calculated Activation Energies for Interconversions of Dihydroxyfumaric Acid Isomers

Data sourced from DFT calculations. ubbcluj.ro

| Interconversion Type | Pathway | Activation Energy Range (kJ/mol) |

| Enediol-Enediol | Proton Transfer | 135–160 |

| Enediol-Enediol | Internal Rotation | 5–75 |

| Keto-Keto | Proton Transfer | 139–153 |

| Keto-Keto | Internal Rotation | 0.15–52 |

| Keto-Enol (Gas Phase) | Proton Transfer | 230–310 |

| Keto-Enol (in Water) | Proton Transfer | Lowered by 50-80 |

Synthetic Methodologies and Chemical Derivatization

Strategies for Organic Synthesis of Dihydroxyfumaric Acid Derivatives

The modification of dihydroxyfumaric acid and its esters has been a focal point for chemists aiming to generate novel compounds with tailored properties. revistadechimie.roresearchgate.net The inherent instability of dihydroxyfumaric acid, which is prone to auto-oxidation and decarboxylation, makes its dimethyl ester a more stable and preferred starting material for many synthetic transformations. revistadechimie.ro The chemical reactivity of these compounds is primarily dictated by the ene-diol moiety and the carboxylic acid or ester functional groups. revistadechimie.ro

Novel Synthetic Routes and Method Development

Recent research has focused on developing novel synthetic pathways to expand the library of dihydroxyfumaric acid derivatives. researchgate.net These routes often leverage the dual reactivity of the molecule, which can act as either a nucleophile or an electrophile depending on the reaction conditions. revistadechimie.robiocrick.com For instance, the diester derivative is typically used as an electrophile in organic synthesis. researchgate.netbiocrick.com However, the nucleophilic character of the ene-diol moiety in the dihydroxyfumarate dianion (DHF²⁻) has been exploited in base-controlled chemodivergent reactions with aldehydes. biocrick.com

A notable development is the use of base-mediated cascade aldol (B89426) addition and fragmentation reactions between dihydroxyfumarate and various aromatic and heteroaromatic aldehydes. biocrick.com The choice of base and solvent plays a critical role in directing the reaction pathway. Using hydroxide (B78521) as the base in an aqueous medium leads to aldol addition followed by deoxalation, yielding 3-aryl-2,3-dihydroxypropanoic acids. biocrick.com In contrast, employing triethylamine (B128534) as the base in tetrahydrofuran (B95107) (THF) results in the formation of 1-aryl-2,3-dihydroxypropanones. biocrick.com

Furthermore, an operationally simple protocol has been established to generate an α-hydroxyacyl anion through the decarboxylation of dihydroxyfumaric acid, enabling highly chemo- and stereoselective cascade reactions for the construction of carbohydrates. biocrick.com

Esterification Processes and Stereochemical Control

Esterification is a fundamental process for modifying dihydroxyfumaric acid, often to improve its stability and solubility, or to create intermediates for further derivatization. revistadechimie.roontosight.ai The most common derivative, dimethyl dihydroxyfumarate, is synthesized from the reaction of dihydroxyfumaric acid with methanol (B129727), typically in the presence of an acid catalyst. ontosight.ai This process, known as Fischer esterification, is a reversible reaction where the equilibrium can be driven towards the ester product by removing water. masterorganicchemistry.comchemguide.co.uk

Stereochemical control during esterification and subsequent reactions is crucial, as the biological and chemical properties of the resulting derivatives can be highly dependent on their three-dimensional structure. While the initial dihydroxyfumaric acid has a trans configuration, the potential for isomerization under different reaction conditions must be considered.

Amidation Reactions for Novel Derivative Synthesis

Amidation reactions provide a versatile method for introducing nitrogen-containing functionalities into the dihydroxyfumaric acid scaffold, leading to the synthesis of novel derivatives with potentially interesting biological activities. mdpi.comrsc.org These reactions typically involve the coupling of a carboxylic acid or its activated derivative (like an acid chloride) with an amine. libretexts.orgyoutube.comyoutube.com

For instance, 2,3-dihydroxy-N¹,N⁴-bis(2-hydroxyethyl)fumaramide and (E)-methyl 2,3-dihydroxy-4-oxo-4-(phenylamino)but-2-enoate have been synthesized and characterized. researchgate.net The direct condensation of carboxylic acids and amines can require high temperatures, so coupling agents or conversion to a more reactive species like an acyl fluoride (B91410) are often employed to facilitate the reaction under milder conditions. mdpi.comrsc.org The formation of an amide bond is a key step in the synthesis of many pharmaceuticals and complex organic molecules. libretexts.org

Synthesis of Nitrogen-Containing Heterocyclic Derivatives (e.g., Benzimidazoles)

The synthesis of nitrogen-containing heterocyclic compounds from dihydroxyfumaric acid derivatives opens up a vast area of chemical space with significant potential in medicinal chemistry. researchgate.netmdpi.comnih.gov Heterocyclic compounds are integral to a wide range of natural products and pharmaceuticals. nih.gov

While direct synthesis of complex heterocycles like benzimidazoles from dihydroxyfumaric acid is not extensively detailed in the provided context, the functional groups present in its derivatives serve as versatile handles for cyclization reactions. For example, the dicarboxylic acid or diester functionalities can be reacted with o-phenylenediamines to form benzimidazole (B57391) rings, a common motif in drug discovery. Multicomponent reactions (MCRs) are also a powerful strategy for the efficient synthesis of complex heterocyclic structures. researchgate.net

Silylation Reactions for Functionalization

Silylation is a chemical process that introduces a silyl (B83357) group into a molecule, often to protect a reactive functional group, such as a hydroxyl group, or to act as a directing group in subsequent reactions. gelest.comnih.gov In the context of dihydroxyfumaric acid and its derivatives, the hydroxyl groups of the ene-diol moiety are prime targets for silylation.

Dehydrogenative silylation, which involves the reaction of an alcohol with a silane (B1218182) in the presence of a catalyst to release dihydrogen gas, is a modern and advantageous method. gelest.com This technique can offer high selectivity, particularly for primary alcohols. gelest.com The resulting silyl ethers can then be subjected to further transformations, such as cross-coupling reactions, to build more complex molecular architectures. nih.gov

Elucidation of Structure-Property Relationships in Dihydroxyfumaric Acid Derivatives

Understanding the relationship between the chemical structure of dihydroxyfumaric acid derivatives and their properties is essential for the rational design of new molecules with desired functionalities. revistadechimie.roresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating these relationships. revistadechimie.roresearchgate.netresearchgate.net

Studies have shown that even though the ene-diol moiety, which is crucial for radical scavenging activity, is preserved in some derivatives, their antioxidant/antiradical activity can vary significantly. revistadechimie.roresearchgate.net For example, while (E)-methyl 2,3-dihydroxy-4-oxo-4-(phenylamino)but-2-enoate exhibited antiradical activity, 2,3-dihydroxy-N¹,N⁴-bis(2-hydroxyethyl)fumaramide did not show any activity in certain assays. researchgate.net

Conceptual DFT calculations have been employed to understand the chemical reactivity of these derivatives by identifying the active sites for nucleophilic and electrophilic attacks. revistadechimie.roresearchgate.net These theoretical studies help to explain experimental observations, such as the differing antioxidant capacities, by analyzing the electronic structure and reactivity descriptors of the molecules. revistadechimie.roresearchgate.net The antioxidant power of these compounds is suggested to be linked to the ambiphilic activation of the oxygen atoms within the ene-diol moiety. revistadechimie.roresearchgate.net

Dihydroxyfumaric Acid as a Synthon in Directed Organic Synthesis

Dihydroxyfumaric acid and its derivatives serve as versatile synthons in directed organic synthesis, capable of acting as either nucleophiles or electrophiles depending on the molecular form and reaction conditions. This flexibility allows for the construction of a variety of complex molecular architectures, including polyfunctionalized acyclic compounds and fused heterocyclic systems.

When deprotonated to its dicarboxylate form (dihydroxyfumarate), the molecule functions as a potent nucleophile. This reactivity is harnessed in base-mediated aldol-type reactions with aromatic aldehydes. The specific reaction pathway and resulting product distribution are highly dependent on the choice of base and solvent, leading to chemodivergence.

In a different capacity, esterified and acylated derivatives of dihydroxyfumaric acid, such as dimethyl diacetoxyfumarate, behave as electrophilic synthons. The electron-withdrawing nature of the ester and acetate (B1210297) groups renders the carbon-carbon double bond susceptible to nucleophilic attack. This electrophilicity is exploited in condensation reactions with various nucleophiles, particularly heterocyclic amines, to construct complex fused ring systems.

Nucleophilic Reactivity in Aldol-Type Reactions

The dicarboxylate of dihydroxyfumaric acid undergoes base-mediated cascade aldol addition and fragmentation reactions with a range of aromatic aldehydes. These reactions can be directed towards two main products: 3-aryl-2,3-dihydroxypropanoic acids through a deoxalation pathway, or 1-aryl-2,3-dihydroxypropanones via a decarboxylation pathway.

With hydroxide bases in predominantly aqueous media, the reaction favors the formation of 3-aryl-2,3-dihydroxypropanoic acids. In contrast, the use of tertiary amine bases, such as triethylamine, in organic solvents like tetrahydrofuran (THF), directs the reaction towards 1-aryl-2,3-dihydroxypropanones. acs.org

Table 1: Synthesis of 1-Aryl-2,3-dihydroxypropanone Derivatives via Decarboxylation Pathway

| Aldehyde Substrate | Base | Solvent | Product | Yield (%) | Reference |

| 4-Tolualdehyde | Et₃N | THF | Methyl 2,3-dihydroxy-1-(p-tolyl)propan-1-one | 63 | acs.org |

| 4-Fluorobenzaldehyde | Et₃N | THF | Methyl 1-(4-fluorophenyl)-2,3-dihydroxypropan-1-one | 64 | acs.org |

| 3-Thiophenecarboxaldehyde | Et₃N | THF | Methyl 2,3-dihydroxy-1-(thiophen-3-yl)propan-1-one | 32 | acs.org |

| 2-Formylpyridine | Et₃N | THF | Methyl 2,3-dihydroxy-1-(pyridin-2-yl)propan-1-one | 43 | acs.org |

| 1-Formyl-β-carboline | Et₃N | THF | Picrasidine Y | 8 | acs.org |

Yields reported are for the two-step process involving the formation of the dihydroxypropanone followed by esterification.

Electrophilic Reactivity of Derivatives in Heterocycle Synthesis

Dimethyl diacetoxyfumarate, a readily prepared derivative of dihydroxyfumaric acid, serves as a key electrophilic building block for the synthesis of nitrogen-containing fused heterocycles. mdpi.com In these reactions, the diacetoxyfumarate acts as a four-carbon synthon that undergoes condensation with binucleophilic heterocyclic amines.

The reaction typically proceeds by the displacement of the acetate groups by the nucleophilic centers of the heterocyclic amine, leading to the formation of a new fused ring. This strategy has been successfully employed for the synthesis of various pyrido[1,2-a]pyrimidine (B8458354) derivatives. For example, the condensation of dimethyl diacetoxyfumarate with substituted 2-aminopyridines furnishes 2-hydroxy-pyrido[1,2-a]pyrimidin-4-on-2-carboxylic acid derivatives. mdpi.com This method has proven valuable in the synthesis of compounds with potential biological activity, including inhibitors of HIV-1 integrase. mdpi.com

Table 2: Synthesis of Fused Heterocycles from Dimethyl Diacetoxyfumarate

| Heterocyclic Amine | Reaction Conditions | Fused Heterocyclic Product | Reference |

| Substituted 2-Aminopyridines | Not specified | 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-on-2-carboxylic acid derivatives | mdpi.com |

Detailed yields for specific examples were not available in the provided search results.

Chemical Reactivity and Mechanistic Pathways

Decarboxylation Processes and Kinetic Analysis

The decarboxylation of dihydroxyfumaric acid (DHF) in aqueous solutions is a key reaction pathway. Kinetic studies have shown this process occurs in two consecutive first-order steps, ultimately yielding glycolaldehyde (B1209225) publish.csiro.au.

The uncatalyzed decarboxylation of dihydroxyfumaric acid proceeds through a mechanism involving the loss of two carbon dioxide molecules in sequential steps publish.csiro.au.

The reaction is also subject to catalysis by divalent metal ions. Nickel(II) ions have been shown to catalyze the decarboxylation, particularly at low concentrations of the metal ion publish.csiro.au. However, at higher concentrations, there is evidence for the formation of catalytically inactive metal complexes, suggesting a complex relationship between the catalyst concentration and reaction rate publish.csiro.au. Other divalent metals, such as those in magnesium chloride (MgCl₂) and zinc chloride (ZnCl₂), have also been noted to accelerate decarboxylation processes involving DHF intermediates nih.gov.

Kinetic studies conducted in aqueous solutions at 25°C over a range of pH values have been crucial in identifying the kinetically active species in the uncatalyzed decarboxylation of DHF publish.csiro.au. Research has determined that the monoanion of dihydroxyfumaric acid is the primary active species driving the reaction publish.csiro.au. The rate-limiting step is the decarboxylation of this monoanion.

Below is a data table summarizing the kinetic findings for the active species in the decarboxylation of dihydroxyfumaric acid.

| Active Species | Rate Constant (k) at 25°C |

| Dihydroxyfumaric Acid Monoanion | 2.69 x 10⁻² min⁻¹ publish.csiro.au |

This table presents the rate constant for the decarboxylation of the identified active species in an aqueous solution.

Redox Chemistry and Oxidation Mechanisms

Dihydroxyfumaric acid also undergoes significant redox reactions, with its oxidation pathways being a subject of detailed kinetic and electrochemical investigation.

The electrochemical behavior of dihydroxyfumaric acid involves oxidation to diketosuccinic acid. Studies using techniques such as cyclic voltammetry have shown that the electroxidation of dihydroxyfumaric acid is an irreversible electrode reaction. This process is consistent with an Electrochemical-Chemical (EC) mechanism, where the initial electron transfer (the 'E' step) is followed by a subsequent chemical reaction (the 'C' step), such as rearrangement or deprotonation, leading to the final product. This type of mechanism is common for the oxidation of complex organic molecules.

The kinetics of the oxidation of dihydroxyfumaric acid by the inorganic oxidant hexacyanoferrate (III) have been extensively studied in acidic media acs.orgnih.govacs.org. The reaction yields diketosuccinic acid and hexacyanoferrate (II) acs.orgnih.govacs.org. The reaction mechanism is highly dependent on the acidity of the medium, with different kinetically active forms of both the reductant and oxidant participating under varying conditions acs.orgnih.govacs.org. The addition of the reaction product, hexacyanoferrate (II), has been observed to inhibit the reaction rate, indicating a complex mechanism acs.orgnih.govacs.org.

Kinetic studies have identified three distinct mechanistic regimes based on HCl concentration:

At low acidity: The rate-determining step involves a radical cation, and both the neutral (H₂A) and monoanion (HA⁻) forms of dihydroxyfumaric acid are found to be equally reactive acs.orgnih.govacs.org.

In the intermediate acidity region (1.0 to 3.0 M HCl): The reaction rate diminishes as the concentration of H⁺ increases nih.govacs.org.

At high acidity: The rate-determining step involves the neutral form of dihydroxyfumaric acid and two different forms of the oxidant, [Fe(CN)₆]³⁻ and [HFe(CN)₆]²⁻ acs.org.

The following interactive data table summarizes the rate constants determined under different acidity conditions.

| Acidity Level | Active DHF Species | Rate Constant | Value |

| Low Acidity | Neutral (H₂A) | k₁ | 2.18 ± 0.05 M⁻¹ s⁻¹ acs.orgnih.govacs.org |

| Low Acidity | Monoanion (HA⁻) | k₂ | 2.18 ± 0.05 M⁻¹ s⁻¹ acs.orgnih.govacs.org |

| Intermediate Acidity | - | k'₁ | 0.141 ± 0.01 acs.orgnih.govacs.org |

| Intermediate Acidity | - | k'₂ | 6.80 ± 0.05 acs.orgnih.govacs.org |

This table presents the kinetic data for the oxidation of dihydroxyfumaric acid by hexacyanoferrate (III) under varying acidity, highlighting the different rate constants associated with the proposed mechanisms.

Molecular Mechanisms of Radical Scavenging Activity

Aldol (B89426) Addition and Fragmentation Reactions

Dihydroxyfumaric acid (DHF), particularly in its deprotonated form as dihydroxyfumarate, exhibits significant nucleophilic character, allowing it to participate in a variety of carbon-carbon bond-forming reactions. Its reactivity can be precisely controlled, leading to divergent reaction pathways based on specific conditions.

The synthetic utility of dihydroxyfumaric acid has been historically centered on its electrophilic properties, particularly when its carboxylic acid groups are esterified. acs.org However, the ene-diol moiety within DHF contains nucleophilic potential that can be unlocked under the right conditions. acs.org The key to unveiling this nucleophilicity is the deprotonation of its carboxylic acid groups to form the dicarboxylate, dihydroxyfumarate (DHF²⁻). acs.org This ionization is critical as it minimizes the electronic overlap between the carboxylate anions and the electron-rich ene-diol system. acs.org

Computational studies support this observation, showing that the double deprotonation of DHF raises the energy of its Highest Occupied Molecular Orbital (HOMO) from -7.53 eV to -5.33 eV, significantly enhancing its nucleophilicity compared to the fully protonated diacid form. acs.org In its free acid state, DHF shows poor nucleophilic behavior, with very low conversion rates when reacted with an electrophile like benzaldehyde in an organic solvent such as tetrahydrofuran (B95107) (THF). acs.org In contrast, the dihydroxyfumarate dianion readily engages in aldol-type reactions with various aldehydes, demonstrating a clear proclivity to act as the nucleophile. nih.gov This reactivity is particularly efficient with α-hydroxy-aldehydes, leading to the selective formation of biologically relevant ketoses. nih.gov

The reaction between dihydroxyfumarate and aldehydes can be steered toward different products by carefully selecting the base and solvent system, a phenomenon known as chemodivergence. acs.org This control allows for the selective synthesis of distinct molecular scaffolds from the same set of starting materials. When reacting with aromatic and heteroaromatic aldehydes, the choice of base is paramount in dictating the reaction outcome. acs.org

With Hydroxide (B78521) Base: In a predominantly aqueous medium using a strong base like sodium hydroxide, the reaction proceeds through an aldol addition followed by a deoxalation (a type of fragmentation and decarboxylation) to yield 3-aryl-2,3-dihydroxypropanoic acids. acs.org

With Triethylamine (B128534) (TEA) Base: In an organic solvent like THF with a weaker organic base such as triethylamine, the reaction pathway changes. It results in the formation of 1-aryl-2,3-dihydroxypropanones. acs.org

This base-controlled divergence highlights the nuanced reactivity of the dihydroxyfumarate nucleophile.

| Base | Solvent | Aldehyde Example | Major Product | Product Type |

|---|---|---|---|---|

| Hydroxide (e.g., NaOH) | Aqueous | Benzaldehyde | 3-Phenyl-2,3-dihydroxypropanoic acid | Dihydroxypropanoic Acid |

| Triethylamine (TEA) | THF | Benzaldehyde | 1-Phenyl-2,3-dihydroxypropanone | Dihydroxypropanone |

The chemodivergence observed in the reactions of dihydroxyfumarate is fundamentally linked to the pH of the reaction medium, which dictates the ionization state of the molecule. acs.org The pH, influenced by the choice of base and solvent, controls the reaction pathway and, consequently, the distribution of products. acs.org

In aqueous solutions, the pH determines the equilibrium between the diacid (DHF), the monoanion, and the dianion (DHF²⁻). As established, the dianion is the most potent nucleophilic species. acs.org When the reaction is conducted at a pH between 8 and 9, using a dilithium salt of DHF in water, the dianion is the predominant species, readily reacting with aldehydes like glycolaldehyde. nih.gov This pH-dependent behavior was inspired by earlier observations of chemodivergent nucleophilic aldol reactions of dihydroxyfumarate with glyoxylate (B1226380) and formaldehyde (B43269). acs.org The precise control of pH is therefore a critical tool for directing the outcome of these aldol additions, allowing chemists to selectively favor one reaction pathway over another.

Following the initial aldol addition of dihydroxyfumarate to an aldehyde, the resulting intermediate can undergo subsequent transformations, including decarboxylative cascade reactions. acs.org A key example is the "deoxalation" step observed when the reaction is mediated by a hydroxide base in an aqueous environment. acs.org This process involves the fragmentation of the aldol adduct, leading to the loss of a C2 unit derived from the DHF backbone, ultimately releasing oxalate (B1200264) and forming the final 3-aryl-2,3-dihydroxypropanoic acid product. This type of reaction, where a bond-forming event is followed by a decarboxylation, is a powerful strategy in organic synthesis for building molecular complexity. nih.gov The carboxylic acid groups in the DHF precursor not only activate its nucleophilicity upon deprotonation but also serve as latent leaving groups in a subsequent cascade, streamlining the synthetic pathway. acs.org

Coordination Chemistry and Metal Ion Interactions

Dihydroxyfumaric acid, with its combination of carboxylate and hydroxyl functional groups, can act as an effective chelating agent, forming stable coordination complexes with a variety of metal ions. mdpi.com The oxygen atoms in these groups are hard donors, showing a high affinity for many transition metal ions. mdpi.com When dissolved in aqueous solutions, transition metal ions exist as aquated complexes, and ligands like dihydroxyfumarate can displace the water molecules to form new, more stable complexes. purdue.edu

The interaction of ligands containing carboxylic acid functionalities with transition metals such as Fe(III), Cu(II), Ni(II), Co(II), Zn(II), and Mg(II) is well-documented. uobaghdad.edu.iqu-szeged.huresearchgate.netnih.gov By analogy, dihydroxyfumarate is expected to form complexes where it acts as a multidentate ligand, coordinating to the metal center through the oxygen atoms of both its carboxylate and hydroxyl groups. The specific geometry of these complexes, which can range from tetrahedral to octahedral, depends on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. uobaghdad.edu.iqnih.gov For instance, first-row transition metals typically form octahedral complexes in aqueous solutions. purdue.edu The formation of these complexes can be detected and characterized using various spectroscopic and analytical techniques, including UV-Vis, IR spectroscopy, and thermal analysis. uobaghdad.edu.iqnih.gov

| Metal Ion | Typical Oxidation State | Likely Coordination Geometry | Potential Ligand Donor Atoms |

|---|---|---|---|

| Iron (Fe) | +3 | Octahedral uobaghdad.edu.iqnih.gov | Carboxylate (O), Hydroxyl (O) |

| Copper (Cu) | +2 | Tetrahedral or Octahedral uobaghdad.edu.iqnih.gov | Carboxylate (O), Hydroxyl (O) |

| Nickel (Ni) | +2 | Octahedral researchgate.net | Carboxylate (O), Hydroxyl (O) |

| Zinc (Zn) | +2 | Octahedral nih.gov | Carboxylate (O), Hydroxyl (O) |

| Cobalt (Co) | +2 | Tetrahedral or Octahedral uobaghdad.edu.iq | Carboxylate (O), Hydroxyl (O) |

| Magnesium (Mg) | +2 | Octahedral nih.gov | Carboxylate (O), Hydroxyl (O) |

Influence of Metal Ion Binding on Tautomeric Equilibria

The reactivity of dihydroxyfumaric acid is significantly influenced by its molecular structure, which can exist in different tautomeric forms. The binding of metal ions to the dihydroxyfumarate molecule can play a crucial role in governing this tautomeric equilibrium. While detailed spectroscopic studies specifically on dihydroxyfumaric acid's tautomers upon metal binding are not extensively documented in the provided research, the principle is well-established in related chemical systems. For instance, in other molecules with similar functional groups, metal ion complexation can lock the ligand into a specific tautomeric form, thereby altering its reactivity. dss.go.thnih.gov The enol-azo tautomer of certain ligands, for example, exhibits a much greater affinity for metal ion binding compared to its keto-hydrazone counterpart. dss.go.thnih.gov

This principle is evident in the reactivity of dihydroxyfumaric acid, where different metal salts direct its self-condensation reaction along divergent pathways. nih.gov This suggests that the coordinating metal ion influences the electronic structure and preferred conformation of the dihydroxyfumarate molecule, effectively controlling which tautomeric form is more reactive or stable in the reaction environment. This control over the tautomeric state is a key factor in determining the subsequent chemical behavior and product formation. nih.govosti.gov

Formation of Coordination Polymers with Dihydroxyfumarate

Dihydroxyfumarate, possessing both carboxylate and hydroxyl functional groups, is an effective ligand for the construction of coordination polymers. These are multi-dimensional structures where metal ions are linked by organic ligands, creating extended networks. The formation of these polymers involves the dihydroxyfumarate anion bridging metal centers through its oxygen atoms.

Coordination polymers can form in one, two, or three dimensions, with the final structure depending on the coordination geometry of the metal ion and the binding mode of the ligand. nih.govnih.gov Ligands similar to dihydroxyfumarate, such as 2,5-dihydroxy-1,4-benzoquinone, can bridge neighboring metal ions in a bis-bidentate manner, forming structures like 1D zigzag chains. nih.gov The selection of different metal ions (e.g., Mn²⁺, Zn²⁺, Co²⁺, Cu²⁺) can lead to different structural conformations, such as cis or trans arrangements of the ligands around the metal center. nih.gov The resulting coordination polymers have potential applications in functional materials. mdpi.com

Table 1: Examples of Metal-Organic Coordination Polymers

| Metal Ion | Organic Ligand Example | Resulting Structure |

|---|---|---|

| Holmium(III) | 2,5-dihydroxy-1,4-terephthalic acid | 3D supramolecular network mdpi.com |

| Li⁺, Mg²⁺, Cu²⁺ | 4-hydroxybenzoic acid | 3D, 2D, and complex 3D networks, respectively rsc.org |

| Europium(III), Terbium(III) | 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | 1D coordination polymers nih.gov |

| Copper(II), Zinc(II) | 9,9-bis(4-carboxyphenyl)fluorene | 2D and 3D structures rsc.org |

Self-Reactivity and Dimerization Pathways

Dihydroxyfumaric acid exhibits notable self-reactivity, where two or more molecules react with each other to form larger structures. This process is fundamental to its role in certain prebiotic chemical scenarios.

Self-Condensation Reactions Leading to Oligomeric Products (e.g., Pentulosonic Acid)

A key reaction of dihydroxyfumaric acid is its self-condensation in aqueous solutions. When water-soluble salts of dihydroxyfumaric acid (DHF) are used, they undergo a diastereoselective self-condensation to produce the threo diastereomer of pentulosonic acid as the major product. nih.govnih.gov This reaction showcases the dual chemical nature of DHF, where one molecule acts as a nucleophile (an α-hydroxyacetyl anion equivalent) and another acts as an electrophile (an α-carboxyglycolaldehyde equivalent). nih.gov

The self-condensation reaction is sensitive to the reaction conditions, including the specific metal salt used, which can influence the reaction pathway. nih.gov The formation of pentulosonic acid from the self-reaction of DHF is a significant transformation, representing a potential route toward the synthesis of sugars from simpler precursor molecules. nih.govnih.gov

Table 2: Self-Condensation of Dihydroxyfumaric Acid

| Reactants | Conditions | Major Product | Significance |

|---|---|---|---|

| Dihydroxyfumaric acid (DHF) salts | Aqueous solution | threo-Pentulosonic acid | Demonstrates dual nucleophilic/electrophilic character of DHF nih.gov |

Mechanistic Insights into Dimerization Intermediates

The process of two identical molecules joining is known as dimerization. wikipedia.org The self-condensation of dihydroxyfumaric acid is a form of dimerization that proceeds through several intermediate steps. Mechanistic studies, including monitoring by ¹³C NMR spectroscopy, have provided insights into these transient species. nih.gov

During the reaction pathway leading to pentulosonic acid, intermediates such as dicarboxyl-dihydroxyacetone have been identified. nih.gov The formation of these intermediates supports a stepwise mechanism. The reaction begins with the nucleophilic attack of one DHF molecule on the electrophilic center of another. Theoretical studies on similar condensation reactions often involve calculating the energies of transition states and intermediates to determine the most favorable reaction path. nih.gov In the case of DHF, its ability to act as both an electrophile and a nucleophile is central to the formation of the initial dimer and subsequent oligomeric products. nih.govresearchgate.net

Table 3: Mechanistic Aspects of DHF Dimerization

| Mechanistic Feature | Description | Evidence |

|---|---|---|

| Dual Reactivity | One DHF molecule acts as a nucleophile, while another acts as an electrophile. nih.gov | Product formation (pentulosonic acid) is consistent with this dual role. nih.gov |

| Observed Intermediates | Species such as dicarboxyl-dihydroxyacetone (DHA) and DHA are observed during the reaction. nih.gov | ¹³C NMR spectroscopy has been used to monitor the reaction progress and identify transient species. nih.gov |

Computational Chemistry Applications in Dihydroxyfumaric Acid Research

Quantum Chemical Calculation Methodologies

Among the various quantum chemical methods, those rooted in quantum mechanics (QM) offer a fundamental understanding of the electronic states and properties of molecular systems. nih.gov These methods are centered around solving the time-independent Schrödinger equation, which describes the stationary quantum states of a system. nih.gov A key application of these methodologies is the calculation of relative energies between different chemical states, which can vary in structure, electron count, or atomic composition. nih.gov

Density Functional Theory (DFT) stands out as a particularly powerful and widely used quantum chemical computational method. bohrium.commpg.de Instead of dealing with the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable to calculate the electronic structure of atoms, molecules, and solids. mpg.descispace.com This approach is computationally more feasible for larger systems and provides a robust framework for understanding and predicting the global and local chemical reactivity of molecules. revistadechimie.roresearchgate.net

Studies on dihydroxyfumaric acid have successfully employed DFT to investigate its chemical behavior. For instance, research has utilized the B3LYP hybrid functional combined with the 6-311G(d,p) basis set to model the acid and its derivatives, providing valuable insights into their reactivity in different media. bohrium.comrevistadechimie.ro

These descriptors are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) or through vertical energy calculations (ionization potential and electron affinity). researchgate.net Research has validated the use of the Koopmans' theorem in DFT (KID) procedure for dihydroxyfumaric acid, confirming that global descriptors can be efficiently calculated from frontier orbital energies. bohrium.comrevistadechimie.ro This approach avoids the more computationally intensive calculations of the anionic and cationic species' single-point energies. researchgate.net

| Descriptor | Value (in vacuo) | Value (in water) |

|---|---|---|

| Electronegativity (χ) | 5.09 | 5.13 |

| Chemical Hardness (η) | 4.11 | 4.22 |

| Global Electrophilicity (ω) | 3.15 | 3.12 |

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the specific atomic sites most susceptible to chemical attack. revistadechimie.ro The Fukui function, f(r), is a key local descriptor in DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. scm.comwikipedia.org It helps predict the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). wikipedia.orgschrodinger.com

For dihydroxyfumaric acid, Fukui functions and related local descriptors like the dual descriptor (Δf(r)) and Parr functions have been used to identify its reactive centers. bohrium.comrevistadechimie.ro The dual descriptor is particularly useful as it can distinguish between sites prone to nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. mdpi.com Computational analyses have shown that for dihydroxyfumaric acid and its derivatives, the oxygen atoms of the ene-diol moiety exhibit the highest ambiphilic activation. bohrium.comrevistadechimie.ro This finding is crucial for explaining the antioxidant and antiradical properties of these compounds, as this site is primed for interaction with free radicals. revistadechimie.ro

| Atom | Value (in vacuo) | Value (in water) |

|---|---|---|

| C1 | -1.2 | -0.6 |

| C2 | -1.2 | -0.6 |

| O3 (hydroxyl) | 23.7 | 20.8 |

| O4 (hydroxyl) | 23.7 | 20.8 |

| O5 (carbonyl) | -21.7 | -19.1 |

| O6 (carbonyl) | -21.7 | -19.1 |

Bond dissociation energy (BDE) is a fundamental measure of the strength of a chemical bond, defined as the standard enthalpy change required to break a specific bond via homolysis. wikipedia.org The chemical reactivity of dihydroxyfumaric acid is intrinsically linked to the strength of its bonds, particularly the O-H bonds within the ene-diol moiety. The ene-diol fragment is known to readily engage in redox reactions, highlighting its ability to capture or donate electrons. revistadechimie.ro

Computational methods like DFT can be used to calculate BDEs, providing insight into the energy required to initiate radical reactions. The antioxidant capacity of dihydroxyfumaric acid, which is similar to that of ascorbic acid, is attributed to the ability of the ene-diol group to efficiently scavenge free radicals by donating a hydrogen atom (a proton and an electron). revistadechimie.ro The enthalpy change associated with this process is a key parameter in evaluating antioxidant activity. While specific BDE values for dihydroxyfumaric acid require dedicated computational studies, the principles of DFT allow for their theoretical determination, linking the molecular structure to its radical-scavenging function.

The ionization potential (IP) and proton affinity (PA) are fundamental energetic properties that govern a molecule's behavior in electron transfer and acid-base reactions, respectively. The adiabatic ionization potential corresponds to the energy difference between the neutral molecule and its corresponding cation, both in their optimized, relaxed geometries. rsc.org In contrast, the vertical ionization potential is the energy required to remove an electron without any change in the molecular geometry.

DFT calculations have been performed to determine the vertical ionization potential and electron affinity for dihydroxyfumaric acid. researchgate.net These values are essential for calculating the global reactivity descriptors discussed previously. researchgate.net

Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. wikipedia.org It is a measure of the intrinsic basicity of a species in the absence of solvent effects. uiuc.eduarxiv.org DFT calculations provide a reliable means of determining proton affinities. For dihydroxyfumaric acid, the proton affinities of the carboxylate and hydroxyl groups are critical for understanding its acid-base chemistry and its state of protonation in different environments. Computational analysis can pinpoint which sites are most favorable for protonation, complementing experimental pKa measurements. arxiv.org

Dihydroxyfumaric acid can exist in different isomeric and tautomeric forms. Computational chemistry, particularly DFT, is an effective tool for investigating the relative stabilities of these different structures. researchgate.net For example, DFT can be used to analyze the geometric isomerism (cis/trans) related to the carbon-carbon double bond and the keto-enol tautomerism involving the hydroxyl and carbonyl groups. researchgate.net

By calculating the relative energies of the various isomers and tautomers, researchers can predict the most stable form of the molecule under specific conditions. researchgate.net These energetic analyses, combined with calculations of geometrical parameters and vibrational frequencies, provide a comprehensive picture of the molecule's structural landscape and the potential energy barriers between different forms. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanics, provide a detailed picture of the dynamic behavior of molecules. While specific AIMD studies exclusively focused on dihydroxyfumaric acid hydrate (B1144303) are not extensively documented in the reviewed literature, the application of AIMD to similar molecules, such as hydrated anions and molecules with hydrophilic groups, offers a strong precedent for its utility in understanding the dynamic nature of dihydroxyfumaric acid in an aqueous environment. nih.govosti.govresearchgate.net

AIMD simulations can unravel the complex dance of hydrogen bonding between dihydroxyfumaric acid and surrounding water molecules. For instance, studies on other hydrated species have successfully used AIMD to determine the number of hydrogen bonds and to analyze the structure of the hydration shell. nih.govosti.gov This type of analysis for dihydroxyfumaric acid hydrate would reveal the stability of the hydrate structure and the dynamics of water exchange between the hydration shell and the bulk solvent. Furthermore, AIMD can shed light on the electronic properties of the molecule within its aqueous environment. nih.gov

Classical Molecular Dynamics (MD) Simulations for System Interactions

Classical Molecular Dynamics (MD) simulations offer a computationally less intensive approach than AIMD, allowing for the study of larger systems over longer timescales. nih.govresearchgate.netuny.ac.id These simulations are invaluable for understanding the interactions of dihydroxyfumaric acid hydrate within a larger system, such as in solution or in the presence of other molecules.

MD simulations can be employed to investigate the structural and dynamic properties of dihydroxyfumaric acid in solution. uny.ac.id By defining a force field that describes the interactions between atoms, MD simulations can predict how the molecule will behave and interact with its surroundings. For example, MD simulations have been used to study the hydration of ions and the formation of networks of hydrogen bonds in liquids, which are directly relevant to understanding the behavior of dihydroxyfumaric acid hydrate. nih.govuny.ac.id

Table 1: Comparison of AIMD and Classical MD for Studying Dihydroxyfumaric Acid Hydrate

| Feature | Ab Initio Molecular Dynamics (AIMD) | Classical Molecular Dynamics (MD) |

|---|---|---|

| Underlying Principle | Quantum Mechanics | Classical Mechanics (Force Fields) |

| Computational Cost | High | Low |

| System Size | Small (hundreds of atoms) | Large (thousands to millions of atoms) |

| Simulation Timescale | Picoseconds | Nanoseconds to microseconds |

| Accuracy | High (describes electronic effects) | Dependent on force field quality |

| Typical Application | Detailed analysis of bond breaking/formation, electronic properties, and short-time dynamics. | Study of large-scale conformational changes, diffusion, and system-wide interactions. |

Theoretical Justification and Explanation of Experimental Phenomena

Computational chemistry, particularly through the lens of Density Functional Theory (DFT), has been pivotal in providing a theoretical foundation for the experimentally observed properties of dihydroxyfumaric acid. researchgate.netresearchgate.netresearchgate.net These theoretical studies have been successful in explaining the molecule's reactivity and antioxidant behavior.

One of the key applications has been in the study of the isomerism and tautomerism of dihydroxyfumaric acid. researchgate.net Computational methods can calculate the relative energies of different isomers and tautomers, providing insight into which forms are most stable under various conditions.

Furthermore, DFT calculations have been used to compute global and local reactivity indices. These indices help to explain the experimental antioxidant and antiradical activities of dihydroxyfumaric acid and its derivatives. researchgate.netresearchgate.net For instance, the antioxidant power of these compounds has been linked to the activation of the oxygen atoms in the ene-diol moiety. researchgate.netbohrium.com The reaction kinetics of dihydroxyfumaric acid with free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), have also been studied, with computational models helping to elucidate the reaction mechanisms. researchgate.net

Computational Prediction of Novel Chemical Behavior and Derivative Properties

Beyond explaining existing data, computational chemistry is a powerful predictive tool in the research of dihydroxyfumaric acid. researchgate.netfrontiersin.org It allows for the rational design of new derivatives with enhanced properties.

By calculating various molecular descriptors, computational models can predict the potential antioxidant and antiradical activity of newly designed derivatives of dihydroxyfumaric acid. researchgate.netresearchgate.net This in-silico screening process can significantly narrow down the number of candidate molecules for synthesis and experimental testing, saving time and resources. For example, the calculation of global and local reactivity indices can guide the modification of the dihydroxyfumaric acid structure to enhance its desired chemical properties. researchgate.net

Molecular docking, a computational technique that predicts the binding orientation of a small molecule to a larger target molecule, has been used to explore the potential of dihydroxyfumaric acid derivatives as inhibitors of biological targets, such as the main protease of the SARS-CoV-2 virus. researchgate.net

Table 2: Computationally Predicted Properties of Dihydroxyfumaric Acid Derivatives

| Derivative Type | Predicted Property | Computational Method | Reference |

|---|---|---|---|

| Novel Dihydroxyfumaric Acid Derivatives | Antioxidant/Antiradical Activity | DFT (Reactivity Indices) | researchgate.netresearchgate.net |

| Dihydroxyfumaric Acid Derivatives | Inhibition of SARS-CoV-2 Protease | Molecular Docking | researchgate.net |

Advanced Analytical Methodologies for Dihydroxyfumaric Acid and Its Derivatives

Spectroscopic Techniques for Reaction Kinetics and Mechanistic Studies

Spectroscopic methods are invaluable for probing the rapid reactions and transient species involved in the chemistry of dihydroxyfumaric acid.

Stopped-Flow Spectrophotometry for Rapid Reaction Kinetics

Stopped-flow spectrophotometry is a powerful technique for investigating the kinetics of fast reactions in solution, with the capability to measure processes on a millisecond to second timescale. photophysics.comcolorado.edu This method involves the rapid mixing of two or more reactant solutions, followed by the immediate cessation of flow, allowing for the monitoring of the reaction progress within an observation cell, typically via UV-Visible absorbance or fluorescence spectroscopy. photophysics.comwilliams.edulibretexts.org

A notable application of this technique is in the study of the antioxidant activity of dihydroxyfumaric acid (DHF). For instance, its reaction with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has been scrutinized using stopped-flow spectrophotometry. researchgate.netoaji.net This research revealed that DHF reacts swiftly with DPPH in a two-stage process. researchgate.netoaji.net The initial, rapid stage is complete within seconds, followed by a much slower second stage. researchgate.net This biphasic kinetic behavior is crucial for understanding the antioxidant mechanism of DHF. oaji.net

The kinetic parameters for the reaction between DHF and DPPH have been determined at 20°C and pH 4.0. The reaction exhibits complex kinetics, with the first stage showing a reaction order of 1 with respect to DPPH and 0.5 with respect to DHF, while the second stage has orders of 0.76 and 0.3, respectively. oaji.net The rate constants for these two stages were found to be 39.1 L/(mol·s) and 0.0012 s⁻¹, respectively. oaji.net The rapid nature of the initial reaction underscores the necessity of the stopped-flow technique, as conventional spectrophotometry would be too slow to capture these initial kinetic events. williams.eduoaji.net

The following table summarizes the kinetic data for the reaction of dihydroxyfumaric acid with DPPH:

Table 1: Kinetic Parameters for the Reaction of Dihydroxyfumaric Acid with DPPH| Stage | Reaction Order (DPPH) | Reaction Order (DHF) | Rate Constant (at 20°C, pH 4.0) |

|---|---|---|---|

| First Stage | 1 | 0.5 | 39.1 L/(mol·s) |

| Second Stage | 0.76 | 0.3 | 0.0012 s⁻¹ |

This data was obtained by monitoring the decay of the DPPH radical's absorbance at its maximum wavelength (λmax), which reflects its conversion to the non-radical form, DPPH-H, by the antioxidant. oaji.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.govyoutube.com This makes it an indispensable tool for studying radical-mediated reactions, including those involving dihydroxyfumaric acid. nih.gov EPR spectroscopy can provide detailed information about the identity, structure, concentration, and dynamics of radical species. nih.govresearchgate.net

In the context of dihydroxyfumaric acid, EPR can be employed to investigate the radical intermediates formed during its oxidation or in its interactions with other radical species. For example, in the oxidation of dihydroxyfumaric acid by hexacyanoferrate (III), a proposed mechanism involves the formation of a radical cation. nih.govacs.org EPR spectroscopy would be the definitive method to detect and characterize such a transient radical species, providing evidence for the proposed reaction pathway.

Furthermore, EPR spin trapping techniques can be utilized to detect and identify short-lived radical intermediates. nih.govnih.gov This involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct, which can then be readily detected by EPR. nih.gov This approach could be applied to study the initial radical products formed in the reaction of dihydroxyfumaric acid with reactive oxygen species (ROS).

Time-resolved EPR (TR-EPR) is another advanced EPR method that can be used to study the spin dynamics of radical intermediates, providing information on their lifetimes and relaxation times. nih.gov While specific TR-EPR studies on dihydroxyfumaric acid are not widely reported, the technique has been successfully applied to investigate the radical species produced from the reactions of hydroxyl radicals with related fluorinated organic acids, demonstrating its potential for elucidating degradation mechanisms. nih.gov

UV-Visible Spectroscopy for Reaction Monitoring and Complexation Studies

UV-Visible spectroscopy is a fundamental and widely used technique for monitoring chemical reactions and studying the formation of complexes in solution. thermofisher.comresearchgate.net The principle behind this method is the absorption of ultraviolet or visible light by molecules, which promotes electrons from a ground state to a higher energy state. thermofisher.com The wavelength and intensity of the absorbed light are characteristic of the molecule's structure and concentration, as described by the Beer-Lambert law. thermofisher.com

In the study of dihydroxyfumaric acid, UV-Visible spectroscopy is frequently used to monitor its reactions, such as its oxidation. For example, the kinetics of the oxidation of dihydroxyfumaric acid by hexacyanoferrate (III) have been investigated by monitoring the change in absorbance of the hexacyanoferrate (III) ion over time. nih.govacs.orgresearchgate.net This allows for the determination of reaction rates and the elucidation of the reaction mechanism under various conditions, such as different acidities and temperatures. nih.govacs.orgresearchgate.net

UV-Visible spectroscopy is also valuable for studying the complexation of dihydroxyfumaric acid with metal ions. The formation of a metal-ligand complex often results in a change in the UV-Visible absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. nih.gov By systematically varying the concentrations of the metal ion and dihydroxyfumaric acid and monitoring the resulting spectral changes, the stoichiometry and stability constants of the formed complexes can be determined.

Chromatographic Separation and Detection Approaches

Chromatographic techniques are essential for the separation, identification, and quantification of dihydroxyfumaric acid and its derivatives from complex mixtures.

Considerations for High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separations of a wide variety of compounds. researchgate.netresearchgate.net Developing a robust HPLC method for dihydroxyfumaric acid requires careful consideration of several key parameters to achieve optimal separation and detection. researchgate.netyoutube.comyoutube.com

Column Selection: Due to the polar nature of dihydroxyfumaric acid, a reversed-phase column with enhanced aqueous compatibility, such as an AQ-C18 column, is often a suitable choice. sigmaaldrich.com These columns are designed to prevent phase collapse when using highly aqueous mobile phases, which are necessary to retain and separate polar analytes. sigmaaldrich.com For separating a mixture of organic acids, a long column length may be necessary to achieve adequate resolution. sigmaaldrich.com

Mobile Phase Composition: The mobile phase for separating organic acids typically consists of an acidic aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. ub.eduscielo.br The pH of the mobile phase is a critical parameter, as it influences the ionization state of the acidic analytes and thus their retention. ub.edu For organic acids, a low pH mobile phase (e.g., using sulfuric acid or formic acid) is generally used to suppress the ionization of the carboxylic acid groups, leading to increased retention on a reversed-phase column. sigmaaldrich.comub.edu The type and concentration of the organic modifier are adjusted to fine-tune the retention and selectivity of the separation. sielc.com

Detection: Dihydroxyfumaric acid possesses chromophores that allow for its detection by UV-Visible spectroscopy. shimadzu.com The carboxyl groups in organic acids typically exhibit absorbance in the low UV region, around 210 nm. shimadzu.com Therefore, a UV detector set at this wavelength is commonly employed for the analysis of dihydroxyfumaric acid and other organic acids. ub.edushimadzu.com

Method Validation: Once a suitable method is developed, it must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

The following table outlines key considerations for HPLC method development for dihydroxyfumaric acid:

Table 2: HPLC Method Development Considerations for Dihydroxyfumaric Acid| Parameter | Considerations |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 with aqueous compatibility (AQ-type) to accommodate highly polar analytes and prevent phase collapse. sigmaaldrich.com |

| Mobile Phase | Acidified aqueous buffer (e.g., with sulfuric or formic acid) to suppress ionization. sigmaaldrich.comub.edu Organic modifier (methanol or acetonitrile) to control retention. ub.edu |

| pH | Low pH (typically < 3) to ensure the acid is in its protonated, less polar form for better retention on a reversed-phase column. ub.edu |

| Detection | UV detection at low wavelength (e.g., 210 nm) where carboxyl groups absorb. shimadzu.com |

| Temperature | Can be optimized to improve peak shape and resolution. |

Considerations for Capillary Zone Electrophoresis (CZE) Method Development

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. sciex.comlibretexts.org It offers advantages such as high speed, high resolution, and low consumption of sample and reagents, making it a viable alternative to HPLC for the analysis of charged species like dihydroxyfumaric acid. nih.govyoutube.com

Buffer (Background Electrolyte - BGE): The composition and pH of the BGE are the most critical parameters in CZE method development. sciex.comnih.gov The pH of the BGE determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). libretexts.org For the separation of anions like the deprotonated form of dihydroxyfumaric acid, the pH of the BGE is typically set above the pKa of the analyte. youtube.com The concentration and type of buffer components (e.g., phosphate, borate) influence the ionic strength, which affects resolution and migration times. nih.gov

Applied Voltage: The applied voltage is the driving force for the separation. sciex.com Higher voltages generally lead to shorter analysis times and higher efficiency, but can also cause Joule heating, which may negatively impact the separation. sciex.com

Capillary: Uncoated fused-silica capillaries are commonly used. libretexts.org The inner diameter and length of the capillary affect the separation efficiency, analysis time, and sample loading capacity. sciex.com

Injection: Hydrodynamic or electrokinetic injection can be used to introduce the sample into the capillary. nih.gov The injection time and pressure (for hydrodynamic injection) must be optimized to ensure reproducibility without overloading the capillary. nih.gov

Detection: On-column UV-Visible detection is the most common detection method in CZE. nih.gov The detection wavelength is chosen based on the absorbance characteristics of the analyte, similar to HPLC. nih.gov

The following table summarizes key considerations for CZE method development for dihydroxyfumaric acid:

Table 3: CZE Method Development Considerations for Dihydroxyfumaric Acid| Parameter | Considerations |

|---|---|

| Background Electrolyte (BGE) | pH should be chosen to ensure the analyte is charged. youtube.com Buffer type and concentration affect resolution and migration time. nih.gov Organic modifiers (e.g., acetonitrile) can be added to improve solubility and selectivity. nih.gov |

| Applied Voltage | Higher voltage can decrease analysis time but may cause Joule heating. sciex.com |

| Capillary | Uncoated fused-silica is standard. libretexts.org Dimensions (length, i.d.) impact efficiency and analysis time. sciex.com |

| Injection Mode | Hydrodynamic or electrokinetic injection; parameters need optimization for reproducibility. nih.gov |

| Detection | On-column UV detection at an appropriate wavelength (e.g., 210 nm). nih.govnih.gov |

Dihydroxyfumaric Acid in Prebiotic Chemistry and Chemical Evolution Models

Integration into the "Glyoxylate Scenario" for Biomolecule Formation

The "glyoxylate scenario" is a model in prebiotic chemistry that proposes an alternative to the well-known "formose reaction" for the synthesis of biomolecules. This scenario posits that glyoxylic acid and its derivatives were central starting materials for a primordial metabolism. umich.edu Dihydroxyfumaric acid is a key component of this model, as it can be considered a formal dimer of glyoxylic acid. umich.edu

Experimental studies have shown that the glyoxylate (B1226380) scenario, with DHF at its core, presents a viable pathway for the formation of crucial biological precursors. ebi.ac.uknih.gov The proposal suggests that reactions involving DHF with other small, prebiotically plausible aldehydes could lead to the formation of sugars and other essential molecules, bypassing the need for formaldehyde (B43269) as the primary starting material, which is central to the formose reaction. nih.gov

Prebiotic Formation of Carbohydrate Precursors

Carbohydrates are fundamental to life, forming the backbone of RNA and playing roles in metabolism. The abiotic formation of these sugars is a critical step in most origin-of-life theories. Dihydroxyfumaric acid provides several plausible routes for the synthesis of carbohydrate precursors.

Research has demonstrated that dihydroxyfumaric acid reacts efficiently in aqueous solutions with a variety of simple aldehydes thought to be present on the early Earth. These reactions lead to the formation of ketosugars, which are ketones with a sugar structure. ebi.ac.uk Investigations have shown that DHF's reaction with aldehydes such as glyoxylate, formaldehyde, glycolaldehyde (B1209225), and glyceraldehyde results in an almost quantitative conversion to ketosugars like dihydroxyacetone, tetrulose, and pentuloses. ebi.ac.uk

This process is remarkably clean and selective, producing primarily ketoses with no significant admixture of their isomeric counterparts, aldoses. ebi.ac.uk For instance, the reaction between the lithium salt of DHF (Li₂DHF) and sodium glyoxylate was found to produce dihydroxyacetone. nih.gov This selectivity is a key advantage over other proposed prebiotic sugar synthesis pathways.

Below is a table summarizing the ketosugar products formed from the reaction of dihydroxyfumaric acid (DHF) with various prebiotic aldehydes.

| Reactant 1 | Reactant 2 | Primary Product(s) | Significance |

| Dihydroxyfumaric Acid | Glyoxylate | Dihydroxyacetone, Pentulosonic acid | Formation of a 3-carbon and 5-carbon sugar precursor. ebi.ac.uknih.gov |

| Dihydroxyfumaric Acid | Formaldehyde | Dihydroxyacetone | Generation of the simplest ketose sugar. ebi.ac.uknih.gov |

| Dihydroxyfumaric Acid | Glycolaldehyde | Tetrulose | Synthesis of a 4-carbon ketose. ebi.ac.uk |

| Dihydroxyfumaric Acid | Glyceraldehyde | Pentuloses | Formation of 5-carbon ketoses, precursors to ribose. ebi.ac.uk |

Dihydroxyfumaric acid can undergo decarboxylation, a reaction that removes a carboxyl group. This process can generate an α-hydroxyacyl anion, which is a highly reactive intermediate. semanticscholar.org This decarboxylative cascade provides a preparative approach to the glyoxylate scenario, enabling the construction of carbohydrates through subsequent reactions. semanticscholar.org

The decarboxylation of DHF is significant because it can lead to the formation of glycolaldehyde. Glycolaldehyde is a crucial two-carbon sugar (an aldose) and is considered a key precursor for the synthesis of ribose, the sugar component of RNA. Therefore, the ability of DHF to generate glycolaldehyde provides a direct link to the abiotic formation of the building blocks of the "RNA world," a hypothetical stage in the evolutionary history of life on Earth.

The formose reaction, the polymerization of formaldehyde into a complex mixture of sugars, has long been the dominant model for prebiotic carbohydrate synthesis. However, it suffers from a lack of selectivity, producing a wide array of linear and branched sugars, often referred to as a "messy" reaction. ebi.ac.uk This complexity presents a challenge for the subsequent selection and stabilization of biologically relevant sugars like ribose.

The pathway involving dihydroxyfumaric acid offers a compelling alternative. The reaction of DHF with aldehydes demonstrates a high degree of selectivity, yielding ketosugars cleanly and efficiently. ebi.ac.uk This starkly contrasts with the complex mixture of products from the formose reaction. ebi.ac.uk The selective formation of ketoses suggests that DHF-mediated synthesis could be a more plausible and direct route to the specific carbohydrates needed for early life, avoiding the problematic complexity of the formose reaction. ebi.ac.uknih.gov

Abiotic Synthesis Pathways for Related Organic Acids (e.g., Tartrates)

Dihydroxyfumaric acid ((E)-2,3-dihydroxybut-2-enedioic acid) is structurally very similar to tartaric acid (2,3-dihydroxybutanedioic acid). The key difference is the carbon-carbon double bond in DHF, which is a single bond in tartaric acid. A chemical reduction of this double bond would convert DHF into tartaric acid.